2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several heterocyclic rings, including a furan, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, and a thioacetamide group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to establish the structures of similar compounds .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized various heterocyclic compounds incorporating thiadiazole, triazolopyrimidine, and benzothiazole moieties, exploring their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These studies underline the compound's utility in developing new pesticides (Fadda et al., 2017). Additionally, compounds with similar structures have been assessed for their amplifying effects on phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown et al., 1978).
Anticancer Activity
The anticancer activity of related compounds has been a significant focus. For instance, derivatives of thiazolidin-2-ylidene acetamide were synthesized and evaluated for their cytotoxic effects on leukemia cell lines, offering insights into designing new anticancer drugs (Horishny et al., 2021). Furthermore, the development of 3-heteroarylindoles as potential anticancer agents underscores the relevance of similar chemical frameworks in targeting specific cancer types (Abdelhamid et al., 2016).
Antimicrobial and Antitumor Agents
The synthesis of thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents have highlighted the compound's potential in addressing microbial infections and cancer. Some tested compounds showed promising antimicrobial activity, although none displayed appreciable antitumor effects (Said et al., 2004). This research paves the way for further exploration into the therapeutic applications of related chemical entities.
Neuroprotective Potential
Investigations into derivatives of thiazolotriazolopyrimidine for their anti-Parkinsonian and neuroprotective effects underscore the broader pharmacological applications of related compounds. These studies reveal the potential of such derivatives in mitigating neuroleptic-induced catalepsy and oxidative stress in animal models, suggesting avenues for the development of new treatments for Parkinson’s disease (Azam et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-5-2-3-7-15(13)22-17(27)12-31-21-24-23-20-25(11-14-6-4-9-29-14)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQUGLGHDCLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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